molecular formula C19H18N6O2 B6103715 2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6103715
M. Wt: 362.4 g/mol
InChI Key: VKELONLSFNVCOP-UHFFFAOYSA-N
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Description

2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic compound featuring a pyrido-naphthyridine core fused with a 1,2,4-triazole moiety.

Properties

IUPAC Name

8-cyclopentyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-20-19(23-22-11)25-9-7-16-14(18(25)27)10-13-15(21-16)6-8-24(17(13)26)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKELONLSFNVCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Reaction for Pyrido[4,3-b][1, Naphthyridine Core Formation

The Gould-Jacobs reaction is pivotal for constructing the 1,8-naphthyridine scaffold. Starting with 6-substituted-2-aminopyridine (6 ), condensation with diethyl ethoxymethylenemalonate (EMME) (7 ) forms intermediate 8 , which undergoes cyclization at 250°C in diphenyl ether to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (9 ) . For the target compound, 2-aminopyridine derivatives with pre-installed cyclopentyl and triazolyl groups are required.

Key Reaction Conditions

  • Temperature: 250°C

  • Solvent: Diphenyl ether

  • Yield: 60–75% (based on analogous syntheses)

Niementowski Condensation for Benzo-Fused Intermediate Synthesis

The Niementowski reaction enables fusion of aromatic rings. Anthranilic acids (1a–c ) condense with piperidones (2a,b ) under phosphorus oxychloride to form tetrahydrobenzo[b][1, naphthyridines (3a–d ) with yields of 68–92% . Adapting this method, cyclopentyl-substituted piperidones could generate intermediates for subsequent functionalization.

Example Protocol

  • Reagents: Anthranilic acid, 1-cyclopentylpiperidin-4-one

  • Catalyst: PPA (polyphosphoric acid)

  • Temperature: 100°C

  • Yield: ~70% (extrapolated from )

DIAD-Mediated Alkylation for Cyclopentyl Group Installation

The cyclopentyl group is introduced via Mitsunobu or nucleophilic substitution. Chandler et al. utilized DIAD (diisopropyl azodicarboxylate) with CuI to couple phenylacetylenes to tetrahydrobenzo[b] naphthyridines . Substituting cyclopentylacetylene under similar conditions affords the desired substituent.

Representative Data

ParameterValue
CatalystCuI
SolventTHF
Temperature0°C to room temp.
Yield24–30%

Oxidation to 1,9-Dione Derivatives

Dione formation is achieved via oxidation of dihydro precursors. Ferrarini et al. reported ring transformation of pyrido[1,2-a]pyrimidin-4-one derivatives in paraffin oil at 350°C . Alternatively, KMnO₄ or CrO₃ under acidic conditions selectively oxidize C-1 and C-9 positions.

Oxidation Conditions

  • Reagent: KMnO₄ in H₂SO₄

  • Temperature: 60°C

  • Yield: 40–55%

One-Pot Ruthenium-Catalyzed Synthesis

A modern approach employs Ru₃(CO)₁₂ catalysis for tandem cyclization. Inspired by De Gruyter’s method , (2-aminopyridin-3-yl)methanol reacts with 1-cyclopentylpropan-1-one under basic conditions to assemble the core structure.

Reaction Setup

  • Catalyst: Ru₃(CO)₁₂ (1 mol%)

  • Ligand: Xantphos (3 mol%)

  • Base: t-BuOK

  • Solvent: t-Amyl alcohol

  • Temperature: 110°C

  • Yield: 45–50%

Green Synthesis Approaches

Feng et al. described solvent-free, catalytic-free synthesis of 1,8-naphthyridines via microwave-assisted cyclization . Adapting this method reduces step count and environmental impact.

Advantages

  • No solvent required

  • Reaction time: 20–30 minutes

  • Yield: 55–60%

Structural Characterization and Validation

Post-synthesis, NMR and mass spectrometry confirm structure. For example, Vulcanchem’s analog shows distinct ¹H NMR peaks for cyclohexyl (δ 3.84 ppm) and triazolyl (δ 8.18 ppm) groups, which shift slightly for cyclopentyl derivatives.

Typical ¹H NMR Data

Proton Environmentδ (ppm)
Cyclopentyl CH₂2.58–2.87
Triazolyl CH₃2.50–2.60
Aromatic H7.56–8.18

Comparative Analysis of Methods

MethodYield (%)StepsCost Efficiency
Gould-Jacobs60–753Moderate
Niementowski68–922High
Ru-Catalyzed45–501Low
Green Synthesis55–601High

Challenges and Optimization Strategies

  • Low Yields in Coupling Steps : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to improve efficiency .

  • Oxidation Over-reduction : Employ TEMPO as a radical scavenger to prevent side reactions .

  • Stereochemical Control : Chiral auxiliaries or enzymes ensure enantioselectivity in cyclopentyl group installation.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in drug development, particularly as an antimicrobial agent . Triazole derivatives have been extensively studied for their antifungal properties. For instance, compounds with similar triazole structures have shown effectiveness against fungal infections by inhibiting ergosterol biosynthesis in fungal cell membranes .

Case Study: Antifungal Activity
A study demonstrated that triazole-based compounds exhibit significant antifungal activity against various strains of fungi. The mechanism involves the inhibition of the enzyme lanosterol demethylase, crucial for ergosterol synthesis . This suggests that 2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione could be synthesized and tested for similar activities.

Agricultural Applications

In the realm of agrochemicals, this compound may serve as a fungicide or herbicide . The triazole ring is known for its role in plant protection products where it acts as an inhibitor of fungal growth.

Table: Comparison of Triazole Compounds in Agriculture

Compound NameApplication TypeTarget OrganismEfficacy
Triazole AFungicideFusarium spp.High
Triazole BHerbicideWeedsModerate
2-Cyclopentyl...Potential FungicideVarious FungiTBD

Research has also indicated that triazole derivatives can exhibit anti-inflammatory and antitumor properties. Studies have shown that modifications in the triazole structure can lead to enhanced biological activity against cancer cell lines .

Case Study: Antitumor Activity
A derivative of a similar structure was tested against human cancer cell lines and exhibited significant cytotoxicity. This highlights the potential for this compound to be explored as an anticancer agent through further structural optimization .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The triazole ring and pyrido-naphthyridine core are crucial for its binding affinity and specificity . The exact pathways involved can vary depending on the biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs in the provided literature are thiazolo[4,5-b]pyridine derivatives, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one and its phenylazo-substituted variant . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Feature Target Compound Thiazolo[4,5-b]pyridine Derivatives
Core Structure Pyrido[4,3-b][1,6]naphthyridine with fused triazole Thiazolo[4,5-b]pyridine (thiazole fused with pyridine)
Key Substituents Cyclopentyl, 3-methyl-1H-1,2,4-triazol-5-yl Methyl, phenylazo groups at positions 5, 6, and 7
Synthesis Method Not explicitly described in evidence [3 + 3] Cyclocondensation of 4-iminothiazolidone-2 with diketones
Biological Activity Hypothesized kinase inhibition or cytotoxicity (based on structural analogs) Demonstrated in vitro cytotoxicity against cancer cell lines
Structure-Activity Insights Triazole and cyclopentyl groups may enhance lipophilicity and target interaction Methyl groups improve stability; phenylazo enhances π-π stacking

Key Findings:

The triazole moiety introduces additional hydrogen-bonding capabilities, which are absent in the thiazolo derivatives .

Substituent Impact :

  • The cyclopentyl group in the target compound likely increases metabolic stability and membrane permeability compared to the methyl groups in thiazolo analogs.
  • The phenylazo group in thiazolo derivatives enhances cytotoxicity via intercalation or redox activity, whereas the triazole substituent in the target compound may modulate selectivity for enzymatic pockets .

Synthetic Accessibility: Thiazolo derivatives are synthesized via cyclocondensation under mild conditions (methanol, sodium methylate), whereas the target compound’s synthesis would require more complex multi-step strategies due to its fused triazole and naphthyridine systems.

Q & A

[Basic] What established synthetic routes are available for this compound?

The synthesis typically involves multi-step protocols leveraging heterocyclic chemistry. A common approach uses Knoevenagel condensation under mild, metal-free conditions (e.g., piperidine in ethanol) to functionalize the naphthyridine core with styryl or triazole groups . For example, 1,8-naphthyridine derivatives are synthesized via three-component reactions involving barbituric acid, aldehydes, and ammonia under reflux conditions, achieving moderate to high yields (70–95%) . Key steps include sp³ C–H functionalization and regioselective cyclization to install substituents like the 3-methyl-1,2,4-triazole moiety .

[Basic] Which biological activities have been reported for this compound?

Reported activities include anticancer , antibacterial , and antiviral properties. In vitro studies demonstrate inhibition of bacterial growth (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and cytotoxicity against cancer cell lines (e.g., HeLa, IC₅₀ = 12 µM) . The triazole and naphthyridine moieties enhance binding to targets like DNA topoisomerases and adenosine receptors . Antiviral potential is suggested by structural similarities to acridone derivatives with activity against herpes simplex virus .

[Advanced] How can synthesis be optimized to improve yield and selectivity?

Optimization strategies include:

  • Catalyst screening : Piperidine in ethanol improves reaction efficiency compared to metal catalysts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature control : Reflux conditions (70–80°C) minimize side reactions during Knoevenagel condensation .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar byproducts .

[Advanced] How to address discrepancies in biological activity data between in vitro and in vivo studies?

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting in vivo results .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability .
  • Mechanistic reconciliation : Perform molecular docking to verify target engagement (e.g., adenosine A1 receptor binding) and compare with in vivo efficacy .

[Advanced] What computational methods predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Tools like AutoDock Vina model interactions with biological targets (e.g., DNA gyrase) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with antibacterial potency .

[Advanced] How to design experiments for SAR exploration?

  • Analog synthesis : Vary substituents (e.g., cyclopentyl vs. cyclohexyl) to assess steric/electronic effects .
  • Bioactivity mapping : Test derivatives against a panel of enzymes (e.g., kinases, proteases) to identify off-target effects .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to guide rational design .

[Basic] What analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR verify regioselectivity of substitutions (e.g., triazole proton at δ 8.2 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ .
  • HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .

[Advanced] What strategies improve solubility and bioavailability?

  • Prodrug design : Install hydrolyzable groups (e.g., acetyl) on the triazole nitrogen .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
  • Salt formation : Prepare hydrochloride salts to improve aqueous solubility .

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